Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate
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Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate is a chemical entity with unique properties and applications. This compound has garnered attention in various fields of scientific research due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
One-step carbonization: This method involves the direct carbonization of a precursor material under controlled temperature and pressure conditions.
Two-step carbonization: This method involves an initial carbonization step followed by further treatment to enhance the properties of the compound.
Hydrothermal method: This involves the use of high-temperature water to facilitate the reaction, often resulting in high-purity products.
Template method: This method uses a template to guide the formation of the compound, ensuring uniformity and consistency in the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors and automated control systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its distinct properties make it valuable in various applications, from chemical synthesis to biological research .
Properties
IUPAC Name |
ethyl 2-oxo-6-[2-(trifluoromethoxy)phenoxy]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O5/c1-2-21-14(20)11(19)7-5-6-10-22-12-8-3-4-9-13(12)23-15(16,17)18/h3-4,8-9H,2,5-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCIEFMMOVUUFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCOC1=CC=CC=C1OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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